Enhanced Plasma Stability: PNA5 vs. Native Ang-(1-7)
PNA5 exhibits significantly greater resistance to in vitro enzymatic degradation compared to the native Ang-(1-7) peptide [1]. The glycosylation and C-terminal amidation modifications confer a substantial increase in plasma stability.
| Evidence Dimension | In vitro half-life (t1/2) in plasma |
|---|---|
| Target Compound Data | 1.06 ± 0.20 hours |
| Comparator Or Baseline | Native Ang-(1-7): 0.25 ± 0.05 hours |
| Quantified Difference | ~400% increase (4.24-fold longer half-life) |
| Conditions | In vitro degradation assay; exponential fit of mean values from 0-60 minutes |
Why This Matters
This 4-fold increase in plasma stability is a key driver of improved systemic exposure and sustained target engagement, directly impacting the feasibility of in vivo studies requiring chronic dosing.
- [1] Hay M, Polt R, Heien ML, et al. A Novel Angiotensin-(1-7) Glycosylated Mas Receptor Agonist for Treating Vascular Cognitive Impairment and Inflammation-Related Memory Dysfunction. J Pharmacol Exp Ther. 2019;369(1):9-25. (Fig. 1B; Table 1). View Source
